molecular formula C12H21BrO2 B13464618 Tert-butyl 4-(bromomethyl)cyclohexane-1-carboxylate CAS No. 2866317-41-9

Tert-butyl 4-(bromomethyl)cyclohexane-1-carboxylate

Cat. No.: B13464618
CAS No.: 2866317-41-9
M. Wt: 277.20 g/mol
InChI Key: YINPCOVBRGROIA-UHFFFAOYSA-N
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Description

tert-Butyl (1r,4r)-4-(bromomethyl)cyclohexane-1-carboxylate: is an organic compound that belongs to the class of cyclohexane carboxylates. It is characterized by the presence of a bromomethyl group attached to the cyclohexane ring and a tert-butyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1r,4r)-4-(bromomethyl)cyclohexane-1-carboxylate typically involves the bromination of a suitable cyclohexane derivative followed by esterification. One common method involves the bromination of (1r,4r)-4-methylcyclohexane-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting bromomethyl derivative is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of tert-butyl (1r,4r)-4-(bromomethyl)cyclohexane-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1r,4r)-4-(bromomethyl)cyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The compound can be reduced to the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation of the bromomethyl group can yield the corresponding carboxylic acid or aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Reduction: The major product is the corresponding methyl derivative.

    Oxidation: Products include carboxylic acids and aldehydes.

Scientific Research Applications

tert-Butyl (1r,4r)-4-(bromomethyl)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1r,4r)-4-(bromomethyl)cyclohexane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The tert-butyl ester group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1r,4r)-4-methylcyclohexane-1-carboxylate
  • tert-Butyl (1r,4r)-4-chloromethylcyclohexane-1-carboxylate
  • tert-Butyl (1r,4r)-4-hydroxymethylcyclohexane-1-carboxylate

Uniqueness

tert-Butyl (1r,4r)-4-(bromomethyl)cyclohexane-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom enhances the electrophilicity of the methyl group, making it more reactive towards nucleophiles. This property is exploited in various synthetic applications, making it a valuable compound in organic chemistry.

Properties

IUPAC Name

tert-butyl 4-(bromomethyl)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BrO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINPCOVBRGROIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CC1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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